4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group and at position 3 with a butanamide chain terminating in a tetrahydrofuran (oxolan) moiety. The 2,4-dimethoxyphenyl carbamoyl group introduces electron-donating methoxy substituents, which may influence solubility and receptor binding. Its synthesis likely involves coupling of a pre-functionalized quinazolinone intermediate with a sulfanyl acetamide derivative, followed by amidation steps, as seen in related compounds .
Properties
IUPAC Name |
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,8-9,11-12,15,19H,5-7,10,13-14,16-17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGFELFASZEDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride.
Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction using butanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone and phenyl derivatives.
Scientific Research Applications
4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its quinazolinone core, sulfanyl acetamide linker, and oxolan-containing side chain. Below is a comparative analysis with key analogues:
Key Observations
Core Structure Impact: The quinazolinone core (target compound and chlorophenyl analogue) is associated with kinase inhibition and anti-inflammatory effects, whereas 1,2,4-triazole derivatives (e.g., ) show broader antimicrobial activity. The sulfanyl acetamide linker is conserved across analogs, suggesting its role in enhancing bioavailability or target binding .
Substituent Effects: Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) may improve solubility but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 4-chloro in ), which enhance receptor affinity in antimicrobial contexts .
Biological Activity: Triazole-based analogs (e.g., ) exhibit potent antimicrobial activity (MIC: 12.5–50 µg/mL), whereas quinazolinones (e.g., ) show dual antimicrobial and anti-inflammatory effects. The target compound’s activity remains speculative but may align with kinase inhibition due to the quinazolinone core.
Computational Similarity: Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify structural similarity between the target compound and its analogs. For example, the target compound shares ~60% similarity with the chlorophenyl quinazolinone analogue (using Tanimoto-Morgan metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
